molecular formula C7H6O4 B139843 Cyclopenta-1,3-diene-1,3-dicarboxylic acid CAS No. 130708-70-2

Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Cat. No. B139843
M. Wt: 154.12 g/mol
InChI Key: SBNWOLOYXPPBMG-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene-1,3-dicarboxylic acid is an organic compound with the molecular formula C7H6O4 . It has an average mass of 154.120 Da and a monoisotopic mass of 154.026611 Da .


Synthesis Analysis

Cyclopentadiene, a precursor to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, can be obtained from coal tar and by steam cracking of naphtha . The synthesis of 1,2-disubstituted cyclopentadienes, which are related to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, has been reported . These compounds play an important role in organic chemistry, particularly as ligands for transition metal compounds .


Molecular Structure Analysis

The molecular structure of Cyclopenta-1,3-diene-1,3-dicarboxylic acid consists of a five-membered ring with two double bonds and two carboxylic acid groups .


Chemical Reactions Analysis

Cyclopentadiene, a related compound, undergoes a Diels–Alder reaction to dimerize into dicyclopentadiene at room temperature . This reaction can be reversed by heating . The Diels–Alder reaction is also relevant to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, as it involves a diene and a dienophile .


Physical And Chemical Properties Analysis

Cyclopenta-1,3-diene-1,3-dicarboxylic acid is a colorless liquid . The exact physical and chemical properties of this specific compound are not available in the search results.

Scientific Research Applications

pH Indicators

Cyclopenta-1,3-diene derivatives have shown potential as novel pH indicators. Specifically, (triphenylphosphoranylidene)cyclopenta-1,3-dienes exhibit strong color changes in the alkaline pH range (10-12), with sharp, clear, and reversible transitions (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).

Synthesis of Functionalized Benzocyclotrimers

A study by Dalkılıç et al. (2009) presents a novel protocol for preparing functionalized benzocyclotrimers, utilizing 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate. This synthesis involves the Diels–Alder reaction and subsequent cyclotrimerization (Dalkılıç, Güney, Daştan, Saracoglu, Lucchi, & Fabris, 2009).

Photocatalytic Generation of Allylcopper Complexes

In the realm of photocatalysis, Lu et al. (2021) described a method for the enantioselective carbocyanation of 1,3-dienes. This process utilizes carboxylic acid derivatives and trimethylsilyl cyanide, yielding chiral allyl cyanides under mild conditions (Lu, Lu, He, Bai, & Xiao, 2021).

Photoluminescence Properties

Zhang et al. (2013) synthesized cyclopentadiene derivatives with varied photoluminescence properties. These derivatives display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement characteristics (Zhang, Ye, Xu, Yang, Deng, & Ning, 2013).

Thermochemistry in Combustion Modeling

Catoire et al. (2003) focused on the thermochemistry of cyclopenta-1,3-diene derivatives, which is crucial in combustion modeling. The study provided gas-phase thermochemical properties for these compounds, contributing to our understanding of their behavior in combustion processes (Catoire, Swihart, Gaïl, & Dagaut, 2003).

Selective Synthesis of 1,3-Dienes and 1,3,5-Trienes

McAlpine, Wang, and Carrow (2018) reported an aerobic Heck reaction with cyclobutene, forming linear 1-aryl-1,3-dienes or 1,3,5-trienes. This method offers a modular approach to prepare substituted 1,3-dienes used in various catalytic transformations (McAlpine, Wang, & Carrow, 2018).

properties

IUPAC Name

cyclopenta-1,3-diene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1,3H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNWOLOYXPPBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563042
Record name Cyclopenta-1,3-diene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta-1,3-diene-1,3-dicarboxylic acid

CAS RN

130708-70-2
Record name Cyclopenta-1,3-diene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hoshino, Y Shibata, K Tanaka - Advanced Synthesis & …, 2014 - Wiley Online Library
A dinuclear (electron‐deficient η 5 ‐cyclopentadienyl)rhodium(III) complex was synthesized on a preparative scale via the rhodium‐catalyzed cross [2+2+1] cyclotrimerization of …
Number of citations: 138 onlinelibrary.wiley.com

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